molecular formula C13H12ClNO2S B2886888 Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate CAS No. 2174001-55-7

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate

Cat. No.: B2886888
CAS No.: 2174001-55-7
M. Wt: 281.75
InChI Key: WPUXNOHKRQLGLQ-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate ( 2174001-55-7) is a synthetically produced quinoline derivative of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C 13 H 12 ClNO 2 S and a molecular weight of 281.76 g/mol, this compound serves as a versatile building block for synthesizing novel molecules . The structure features a chloro and an ethylsulfanyl group on the quinoline core, making it a valuable intermediate for further functionalization through cross-coupling reactions and heterocyclic chemistry . Quinoline scaffolds are extensively investigated for their diverse biological activities. While the specific profile of this compound is under exploration, quinoline-based compounds are widely recognized in scientific literature for their antitumor, antimalarial, antibacterial, and antifungal properties . This makes them crucial scaffolds in medicinal chemistry for the development of new therapeutic agents. Furthermore, quinoline derivatives are increasingly studied for their photophysical properties and potential applications in material science, including the development of fluorophores, sensors, and organic light-emitting diodes (OLEDs) . This compound is provided exclusively for research and development purposes in laboratory settings. Specifications • CAS Number: 2174001-55-7 • Molecular Formula: C 13 H 12 ClNO 2 S • Molecular Weight: 281.76 g/mol • SMILES: CCSc1c(C(=O)OC)c(Cl)cc2c1cccn2 This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 7-chloro-5-ethylsulfanylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-3-18-12-8-5-4-6-15-10(8)7-9(14)11(12)13(16)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUXNOHKRQLGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C=CC=NC2=CC(=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.

    Ethylsulfanyl Substitution: The 5th position of the 7-chloroquinoline is substituted with an ethylsulfanyl group using ethylthiol in the presence of a suitable base.

    Carboxylation: The 6th position is then carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
This compound Cl (7), -S-C₂H₅ (5), COOCH₃ (6) 283.75 Ester, sulfide, chloro
Methyl quinoline-6-carboxylate COOCH₃ (6) 201.20 Ester
Methyl quinoline-5-carboxylate COOCH₃ (5) 201.20 Ester
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-5-carboxylate Cl (7), F (6), C₂H₅ (1), COOC₂H₅ (5) 297.71 Ester, oxo, chloro, fluoro
Ethyl quinoline-5-carboxylate COOC₂H₅ (5) 201.22 Ester
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Cl (7), F (6), OH (4), COOC₂H₅ (3) 269.66 Ester, hydroxyl, chloro, fluoro

Key Observations :

Substituent Diversity: The target compound uniquely combines chloro, ethylsulfanyl, and ester groups, distinguishing it from simpler esters like Methyl quinoline-6-carboxylate.

Positional Effects: The ethylsulfanyl group at position 5 may sterically hinder interactions compared to carboxylates at position 5 in Methyl quinoline-5-carboxylate .

Halogen Influence : Unlike fluorinated analogs (e.g., ), the chloro substituent in the target compound may alter electronic properties, affecting reactivity and binding affinity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP Water Solubility (mg/mL) Melting Point (°C)
This compound 2.99* <0.1 (predicted) Not reported
Methyl quinoline-6-carboxylate 1.85 1.2 145–148
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 2.50 0.5 180–182

Notes:

  • The higher LogP (2.99) of the target compound suggests greater lipophilicity compared to non-sulfur analogs, aligning with the hydrophobicity of the ethylsulfanyl group. This property may improve membrane permeability in biological systems .
  • Water solubility is generally low for methyl/ethyl carboxylates due to non-polar substituents, but fluorinated analogs (e.g., ) show slightly improved solubility from polar functional groups like hydroxyl.

Biological Activity

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by the presence of a chloro group and an ethylsulfanyl substituent. The general structure can be represented as follows:

C13H12ClNO2S\text{C}_{13}\text{H}_{12}\text{ClN}\text{O}_2\text{S}

The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline core followed by the introduction of substituents at specific positions. Recent studies have explored various synthetic routes that enhance yield and purity, which are critical for subsequent biological evaluations .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. For instance, one study reported an IC50 of approximately 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
HEK-293T>100

The mechanism underlying the anticancer activity involves several pathways:

  • P2X7 Receptor Modulation : The compound has been shown to interact with P2X7 receptors, which are implicated in tumor progression and metastasis. Inhibition of these receptors may lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound resulted in significant apoptotic cell death, with one study reporting up to 35% cell death in treated populations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains, potentially making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Breast Cancer Study : A clinical trial involving MCF-7 xenograft models showed that administration of the compound led to significant tumor size reduction compared to control groups, supporting its potential use in clinical settings for breast cancer treatment .
  • In Vivo Toxicology : Toxicological assessments indicated that the compound exhibits low systemic toxicity at therapeutic doses, suggesting a favorable safety profile for further clinical development .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts .
  • Use column chromatography (silica gel, petroleum ether/ethyl acetate eluants) for purification .
  • Adjust reaction temperature and solvent polarity to improve yields; for example, dimethylformamide (DMF) enhances solubility of polar intermediates .

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm and carboxylate carbonyl at ~δ 165 ppm) .
    • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks matching theoretical values) .
  • Crystallography :
    • X-ray Diffraction : Single-crystal analysis reveals bond lengths (e.g., C-Cl ≈ 1.74 Å, C-S ≈ 1.81 Å) and torsion angles. Use SHELXL for refinement, applying riding models for H-atoms .
    • ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular geometry and packing .

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